2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide
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Description
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H29N7O3S and its molecular weight is 531.64. The purity is usually 95%.
BenchChem offers high-quality 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds synthesized from pyrazoline and pyrazole derivatives have been evaluated for their antimicrobial activities against organisms like E. coli and S. aureus. These compounds, by virtue of their structural complexity and functional diversity, show promising antibacterial and antifungal properties, suggesting potential for development into therapeutic agents (Hassan, 2013).
Insecticidal Assessment
Derivatives incorporating a thiadiazole moiety have been tested against the cotton leafworm, Spodoptera littoralis, indicating the potential of these compounds in agricultural pest management. The synthesis of such heterocycles showcases their versatility and potential for application in the development of new insecticides (Fadda et al., 2017).
Pharmacological Investigations
Novel triazoloquinazolinones have been synthesized and investigated for their H1-antihistaminic activity, indicating their potential as new classes of antihistaminic agents. This pharmacological exploration underscores the therapeutic potential of these compounds in treating allergic reactions and related conditions (Alagarsamy et al., 2009).
Antimicrobial Agents
The synthesis of thiophene-based heterocycles incorporating pyrazole, pyridine, and triazoloquinazolinones demonstrates significant antimicrobial activities. These compounds have been found to exhibit higher potency against certain fungal strains compared to standard drugs, highlighting their potential in antimicrobial therapy (Mabkhot et al., 2016).
properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3S/c1-16-8-6-7-9-20(16)28-25(35)15-38-27-29-21-14-23(37-5)22(36-4)13-19(21)26-30-24(32-34(26)27)10-11-33-18(3)12-17(2)31-33/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHQPXXNKPGPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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